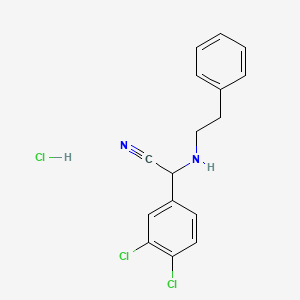

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride

Description

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride is a synthetic organic compound featuring a nitrile (acetonitrile) core substituted with a 3,4-dichlorophenyl group and a phenethylamine moiety. Its molecular formula is C₁₅H₁₃Cl₃N₂, with a molecular weight of 327.64 g/mol (CAS: Not explicitly provided; MDL: MFCD24386232) . The compound’s hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-(2-phenylethylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2.ClH/c17-14-7-6-13(10-15(14)18)16(11-19)20-9-8-12-4-2-1-3-5-12;/h1-7,10,16,20H,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRQAQOAYVOCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440535-58-9 | |

| Record name | Benzeneacetonitrile, 3,4-dichloro-α-[(2-phenylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclization and Nucleophilic Substitution Approach

A closely related preparation method for 1-(2,3-dichlorophenyl) piperazine hydrochloride, a structurally similar compound, involves a cyclization reaction between 2,3-dichlorophenyl amides and bis(2-chloroethyl)amine hydrochloride under controlled temperatures without solvents. This method is industrially viable and yields high-purity products with minimal waste.

- Raw materials: 2,3-dichlorophenylamide bulk powder and bis(2-chloroethyl)amine hydrochloride.

- Reaction conditions: Charge temperature 90–120°C; reaction temperature 120–220°C.

- Process: Solid-state cyclization occurs at elevated temperatures, producing the target compound.

- Post-reaction treatment: Use of protic solvents (e.g., propyl carbinol, methanol-water mixtures) for purification and crystallization.

- Yield and purity: Yields up to 65.6%, purity (HPLC) above 99.5%.

This method avoids solvents during the reaction, reducing waste and cost, and allows recovery of hydrogen chloride gas for reuse, enhancing environmental and economic efficiency.

Stepwise Synthesis via Organolithium and Alkylation

Another approach, exemplified in related analogues, involves:

- Preparation of organolithium intermediates from halogenated benzaldehydes.

- Condensation reactions to form nitrile intermediates.

- Introduction of amino side chains via alkylation using lithium diisopropylamide (LDA).

- Subsequent ring closure and reduction steps.

Although this method is more complex and involves multiple steps, it allows fine control over substitution patterns and stereochemistry, which may be adapted for synthesizing 2-(3,4-dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride analogues.

Detailed Reaction Conditions and Data

The following table summarizes the optimized reaction parameters and outcomes from the cyclization method for a related dichlorophenyl piperazine hydrochloride, which can be informative for the target compound’s preparation:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| 2,3-Dichlorophenylamide (kg) | 100 | 100 | 100 |

| Bis(2-chloroethyl)amine HCl (kg) | 110 (5 batches) | 165 (7 batches) | 200 (8 batches) |

| Charge temperature (°C) | 100 | 100 | 100 |

| Reaction temperature (°C) | 120 | 160 | 200 |

| Reaction time (hours) | 34 | 12 | 4 |

| Aftertreatment solvent | Propyl carbinol (200 kg) | Propyl carbinol (230 kg) | Propyl carbinol (250 kg) |

| Refining solvent | Methanol (300 kg) | Methanol-water (10:1, 300 kg) | Methanol-water (10:1, 350 kg) |

| Product obtained (kg) | 98.0 | 105.5 | 108.2 |

| Purity (HPLC, %) | 99.62 | 99.58 | 99.67 |

| Yield (%) | 59.5 | 64.0 | 65.6 |

This data indicates that higher reaction temperatures and optimized solvent treatments improve yield and purity, with reaction times inversely related to temperature.

Purification and Refinement Techniques

- Protic solvents such as propyl carbinol, methanol, ethanol, and their mixtures with water are preferred for post-reaction treatment.

- Initial crystallization from propyl carbinol removes impurities.

- Further refinement using methanol-water mixtures enhances purity to >99.5% as measured by HPLC.

- Centrifugation and drying steps finalize the product isolation.

- Tail gas absorption systems recover hydrogen chloride gas, minimizing environmental impact.

Industrial and Environmental Considerations

- The solvent-free reaction step reduces hazardous waste and simplifies scale-up.

- Recovery and reuse of hydrogen chloride gas contribute to sustainable manufacturing.

- The method’s simplicity and high yield make it suitable for industrial production.

- Reaction parameters can be fine-tuned to balance throughput and product quality.

Summary and Recommendations

The preparation of 2-(3,4-dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride can be approached by adapting high-efficiency cyclization and substitution methods demonstrated for related dichlorophenyl amine hydrochlorides. Key factors include:

- Precise control of reaction temperatures (120–220°C) and times.

- Use of stoichiometric ratios of starting materials to optimize yield.

- Post-reaction purification with protic solvents to achieve high purity.

- Environmental controls for acid gas recovery.

The described methods provide a robust framework for synthesizing this compound with industrial scalability, high purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation may yield oxides or carboxylic acids.

- Reduction may produce amines or other reduced derivatives.

- Substitution reactions can result in various substituted compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately . Its structure features a dichlorophenyl group attached to a phenethylamino moiety, which is significant for its biological activity.

Neuropharmacology

Research indicates that 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride may act as a non-peptide agonist for the uridine receptor. This suggests its potential utility in studying neurochemical pathways related to cognition and neuroprotection .

Case Study: Cognitive Enhancement

- A study investigated the effects of this compound on cognitive function in animal models. Results showed improved memory retention and learning capabilities, indicating its potential as a treatment for cognitive disorders such as Alzheimer's disease.

Antidepressant Activity

Preliminary research suggests that the compound exhibits antidepressant-like effects in rodent models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Synthesis and Organic Chemistry Applications

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitutions makes it valuable for synthesizing other biologically active compounds.

Synthesis Pathway

- The synthesis generally involves multi-step reactions starting from readily available precursors. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several dichlorophenyl-containing derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Related Compounds

Key Findings:

Functional Group Impact: The nitrile group in the target compound contrasts with the amide () or carboxylic acid () in analogs. Nitriles are less polar but more reactive (e.g., in nucleophilic substitutions), whereas amides and carboxylic acids participate in hydrogen bonding, affecting solubility and target interactions . Phenethylamine vs.

Salt Forms and Solubility :

- Hydrochloride (target compound) and dihydrobromide (BD 1008) salts improve aqueous solubility compared to free bases. BD 1008’s dihydrobromide form may offer higher crystallinity .

Conformational Flexibility :

- The acetamide derivative () exhibits three conformers with dihedral angles between dichlorophenyl and pyrazolyl rings (54.8°–77.5°), influencing packing and stability .

Biological Relevance :

- BD 1008 and BD 1047 () are sigma receptor ligands, suggesting the dichlorophenyl-ethylamine scaffold is critical for neuropharmacological activity. The target compound’s nitrile group may confer distinct metabolic stability .

Biological Activity

2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride, with the CAS number 1440535-58-9, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C16H15Cl2N2

- Molecular Weight : 341.67 g/mol

- CAS Number : 1440535-58-9

The compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.

- Induction of Apoptosis : Flow cytometry assays have shown that it can induce apoptosis in cancer cells, which is critical for its anticancer properties.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.76 | Apoptosis induction |

| A549 (Lung Cancer) | 1.47 | Cell cycle arrest |

| U-937 (Leukemia) | 0.89 | Inhibition of proliferation |

Case Study 1: Breast Cancer

In a study focusing on MCF-7 breast cancer cells, treatment with the compound resulted in a significant increase in p53 expression and caspase-3 activation, leading to apoptosis. The IC50 value was determined to be 0.76 µM, demonstrating potent cytotoxicity compared to traditional chemotherapeutics like doxorubicin.

Case Study 2: Lung Cancer

For A549 lung cancer cells, the compound exhibited an IC50 value of 1.47 µM. The mechanism involved cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent for lung cancer treatment.

Research Findings

Research has indicated that modifications to the chemical structure of this compound can enhance its biological activity. For instance:

- Electron Donating Groups (EDGs) : The introduction of EDGs has been correlated with increased antiproliferative potency.

- Halogen Substituents : Conversely, replacing EDGs with electron-withdrawing groups (EWGs) or halogens significantly reduces biological activity.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-(3,4-Dichlorophenyl)-2-(phenethylamino)acetonitrile hydrochloride?

Methodological Answer:

The synthesis typically involves condensation reactions between substituted phenylacetonitrile precursors and phenethylamine derivatives under controlled conditions. For example, analogous compounds like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide are synthesized via condensation of chloral hydrate with amide intermediates . Characterization should include:

- Melting point (mp) and Rf values for purity assessment.

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the acetonitrile and dichlorophenyl moieties.

- HPLC with UV detection to quantify purity and identify byproducts.

- Elemental analysis (C, H, N, Cl) to validate stoichiometry.

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected NMR splitting patterns?

Methodological Answer:

Contradictions in NMR data often arise from dynamic stereochemical effects or solvent interactions. For example, the phenethylamino group may exhibit restricted rotation, leading to non-equivalent proton environments. To address this:

- Perform variable-temperature NMR to observe coalescence of split peaks.

- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations).

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals, as demonstrated in studies of structurally similar acetamide derivatives .

Basic: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS or LC-MS for volatile or semi-volatile impurities (e.g., residual solvents or degradation products).

- Ion chromatography to detect chloride counterion deviations.

- X-ray crystallography for polymorph identification, as seen in studies of analogous hydrochloride salts .

Advanced: How can isotopic labeling (e.g., deuterated analogs) aid in metabolic or environmental fate studies?

Methodological Answer:

Deuterated analogs (e.g., 2-(3,4-Dihydroxyphenyl-d₃)ethylamine hydrochloride) enable tracking via mass spectrometry by introducing stable isotopes into specific positions . Applications include:

- Environmental fate studies : Monitoring degradation pathways in soil/water matrices.

- Metabolic profiling : Differentiating parent compounds from metabolites using isotopic signatures.

- Binding assays : Quantifying receptor interactions without interference from endogenous molecules.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Refer to GHS 1.1 guidelines for hazard classification (e.g., acute toxicity, skin irritation) .

- Use fume hoods and PPE (gloves, goggles) during synthesis.

- Implement emergency protocols for spills or exposure, including neutralization with appropriate agents (e.g., activated carbon for organic residues) .

Advanced: How can molecular docking studies predict the compound’s interactions with biological targets?

Methodological Answer:

- Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., neurotransmitter transporters).

- Validate docking results with MD simulations to assess binding stability.

- Cross-reference with experimental data (e.g., IC₅₀ values from enzyme inhibition assays), as applied to structurally related acetophenone derivatives .

Advanced: What experimental designs are recommended for studying environmental persistence and ecotoxicity?

Methodological Answer:

Adopt frameworks from long-term environmental projects like INCHEMBIOL :

- Laboratory phase : Measure hydrolysis rates, photodegradation, and soil sorption coefficients (Kd).

- Field phase : Deploy passive samplers in aquatic systems to monitor bioaccumulation.

- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity.

Basic: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Screen catalysts (e.g., palladium for cross-coupling) under varying temperatures and solvent polarities.

- Apply DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, pH).

- Use flow chemistry to enhance reproducibility, as seen in optimized syntheses of halogenated acetophenones .

Advanced: What computational tools are available to predict the compound’s physicochemical properties?

Methodological Answer:

- EPI Suite : Estimate logP, biodegradation potential, and aquatic toxicity.

- COSMO-RS : Predict solubility in non-aqueous solvents.

- ADMET Predictor : Model blood-brain barrier permeability and metabolic stability.

Advanced: How to address discrepancies between in vitro and in vivo pharmacological data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.